molecular formula C9H14N2O2 B561101 Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 100818-55-1

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B561101
CAS No.: 100818-55-1
M. Wt: 182.223
InChI Key: DGFSEXWPQMIHGW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 100818-55-1) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol, serves as a crucial precursor in the synthesis of more complex molecules . Its pyrrole core is a fundamental structure in the development of porphyrins, which are investigated for their application in photodynamic therapy (PDT), a developing method for the treatment of carcinomas and sarcomas . In research, this pyrrole derivative has been utilized to design novel compounds that exhibit promising inhibitory effects against various human carcinoma cell lines, demonstrating significant potential as an antitumor agent . Furthermore, related pyrrole derivatives have shown low nanomolar inhibition against bacterial DNA gyrase B, suggesting their utility in the development of new antibiotics . The compound's structure allows it to participate in key molecular interactions, and computational chemistry data predicts it to be a cytochrome P450 inhibitor (specifically CYP1A2), which can have important implications for drug metabolism studies . As a versatile synthon, it undergoes various chemical reactions, including oxidation, reduction, and substitution at the amino group, enabling the creation of diverse chemical libraries for biological screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSEXWPQMIHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination of Propionaldehyde

Propionaldehyde undergoes bromination in aprotic solvents (e.g., dichloromethane, toluene) at 0–50°C to yield 2-bromopropanal. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature15°CMaximizes selectivity
SolventDichloromethaneEnhances solubility
Bromine:Propionaldehyde2.5:1 (mass ratio)Prevents over-bromination

This step achieves near-quantitative yields (100% reported) due to mild conditions and rapid bromine consumption.

Step 2: Ring-Closure with Ethyl Acetoacetate

2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia under alkaline conditions (0–50°C) to form the pyrrole core. Critical factors include:

  • Ammonia Concentration : 25–30% aqueous ammonia ensures sufficient nucleophilicity without side reactions.

  • Solvent System : Dichloromethane facilitates phase separation during workup.

  • Crystallization : Freezing at 0°C for 48 hours yields pure product.

Reported yields for this step are moderate (31.2%), attributed to competing hydrolysis of ethyl acetoacetate under basic conditions.

Alternative Synthetic Routes

Knorr Pyrrole Synthesis Modifications

Early approaches adapted the Knorr synthesis, using ethyl acetoacetate and hydroxylamine derivatives. However, these methods faced limitations:

  • Low Yields (15–20%) : Due to decarboxylation side reactions during hydrolysis.

  • Polluting Reagents : Sodium nitrite and zinc generated hazardous waste.

tert-Butyl Acetoacetate Route

Substituting ethyl acetoacetate with tert-butyl acetoacetate improved steric hindrance but introduced new challenges:

IssueConsequence
High Cost3–5× higher reagent expense
Hydrolysis ComplexityRequires strong acids (e.g., H₂SO₄)

This method was abandoned for industrial applications due to economic and environmental drawbacks.

Mannich Cyclization Approaches

Mannich reactions with 2-hydroxypropylamine and triphenylphosphine palladium catalysts achieved cyclization but suffered from:

  • Catalyst Cost : Pd-based catalysts increased production costs by 40%.

  • Severe Conditions : Reactions required temperatures >100°C, leading to decomposition.

Industrial-Scale Optimization

The bromination-ring closure method remains preferred for large-scale synthesis. Key optimizations include:

Solvent Recycling

Dichloromethane recovery via distillation reduces costs by 18–22% per batch.

Temperature Control

Maintaining reaction temperatures below 20°C during ammonia addition minimizes imine byproducts, improving purity to >98%.

Crystallization Enhancements

Seeding with product crystals during freezing reduces crystallization time from 48 to 24 hours, enhancing throughput.

Comparative Analysis of Methods

MethodYieldCostScalabilityEnvironmental Impact
Bromination-Ring Closure31.2%LowHighModerate (Br₂ handling)
Knorr Synthesis15–20%MediumLowHigh (NO₂⁻ waste)
tert-Butyl Route25%HighMediumLow
Mannich Cyclization10–12%Very HighLowModerate (Pd waste)

Reaction Mechanism Insights

The ring-closure step proceeds via:

  • Enamine Formation : Ethyl acetoacetate reacts with ammonia to generate an enamine intermediate.

  • Nucleophilic Attack : The enamine attacks 2-bromopropanal, displacing bromide.

  • Cyclization : Intramolecular dehydration forms the pyrrole ring.

Ab initio calculations suggest the rate-limiting step is enamine formation (ΔG‡ = 28.5 kcal/mol), justifying excess ammonia use .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine at position 4 undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides. For example:

  • Reaction with acetyl chloride in dry dichloromethane (DCM) at 0–25°C yields ethyl 4-acetamido-3,5-dimethyl-1H-pyrrole-2-carboxylate (confirmed by IR and 1H^{1}H-NMR) .

Key Data:

ReagentConditionsProduct (Yield)
Acetyl chlorideDCM, 0–25°C, 4 hAcetamido derivative (82%)
Benzoyl chloridePyridine, reflux, 6 hBenzamido derivative (75%)

Alkylation Reactions

The amino group reacts with alkyl halides to form secondary or tertiary amines. For instance:

  • Treatment with methyl iodide in the presence of NaH/THF produces ethyl 4-(N-methylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Mechanistic Insight:
Alkylation occurs via an SN2S_N2 pathway, with the amino group acting as a nucleophile.

Diazotization and Coupling

Under acidic conditions (HCl/NaNO2_2), the amino group forms a diazonium intermediate, which couples with electron-rich aromatics (e.g., phenol) to generate azo derivatives :

  • Diazotization at 0–5°C followed by coupling with β-naphthol yields ethyl 4-(2-hydroxynaphthalen-1-yl)diazenyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (orange solid, 68% yield).

Condensation Reactions (Schiff Base Formation)

The amino group reacts with aldehydes/ketones to form Schiff bases (azomethines) :

  • Condensation with benzaldehyde in ethanol (reflux, 8 h) produces ethyl 4-(benzylideneamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate (confirmed by 13C^{13}C-NMR and X-ray crystallography) .

Table: Schiff Base Formation with Diverse Aldehydes

AldehydeConditionsProduct (Yield)
4-ChlorobenzaldehydeEtOH, reflux, 6 h4-Chlorobenzylidene derivative (78%)
FurfuralAcOH catalyst, 70°C, 4 hFurfurylidene derivative (65%)

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid:

  • Acidic hydrolysis (6 M HCl, reflux, 12 h): Yields 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylic acid .
  • Basic hydrolysis (NaOH/EtOH, 80°C, 6 h): Produces the sodium salt of the acid, which is acidified to isolate the free acid .

Key Spectral Changes:

  • IR: Loss of ester C=O stretch (~1755 cm1^{-1}), appearance of carboxylic acid O-H (~2500–3300 cm1^{-1}) .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

  • Nitration (HNO3_3/AcOH, 0°C): Substitution at position 5 (minor) or 1 (major) forms nitro derivatives .
  • Sulfonation (H2_2SO4_4, SO3_3): Limited reactivity due to steric effects .

Post-Ugi Transformations

In acidic media, Ugi bisamides derived from this compound undergo chlorine substitution or hydroxy group incorporation (e.g., with HCl/EtOH, 80°C) :

  • Formation of ethyl 4-(3-(N-(4-R2^2-phenyl)-2-chloroacetamido)-4-oxobutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (yields: 34–64%) .

Scientific Research Applications

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Variations at the 4-Position

The 4-position of the pyrrole ring is a key site for functionalization. Below is a comparative analysis of substituents and their impacts:

Compound 4-Position Substituent Key Features References
Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate -NH₂ Electron-donating group; enhances nucleophilicity and hydrogen-bonding capacity. Inferred from synthesis pathways
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate -Br Halogen substituent; serves as an intermediate for cross-coupling reactions (e.g., Suzuki).
Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate -I Larger halogen; higher reactivity in nucleophilic substitutions. Synthesized via NCS/NaI system.
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate -CHO Aldehyde group; precursor for Schiff bases (azomethines) via condensation with amines.
Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazone (-NH-N=C-) Planar structure with extended conjugation; studied via DFT for NLO properties.
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Thiazolyl carbamoyl Bioactive moiety; potential antitumor applications.

Physicochemical Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in hydrazone derivatives) reduce electron density, enhancing electrophilic reactivity . Electron-donating groups (e.g., -NH₂) increase basicity and polarizability, influencing hydrogen-bonding interactions .
  • Spectroscopic Data: Hydrazone derivatives exhibit strong UV-Vis absorption due to extended π-conjugation . DFT studies (B3LYP/6-31G(d,p)) on hydrazinylidene analogs reveal intramolecular charge transfer and non-linear optical (NLO) activity .

Key Data Tables

Table 2: DFT-Calculated Properties of Hydrazone Analogs

Property Value Method
HOMO-LUMO gap 3.2–4.1 eV B3LYP/6-31G(d,p)
Dipole moment 5.8–7.2 D Same
Hyperpolarizability (β) High Indicates NLO potential

Biological Activity

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with various amines under controlled conditions. This method has been shown to yield derivatives with varying biological activities depending on the substituents introduced during synthesis .

Biological Activity Overview

The biological activity of this compound and its derivatives has been explored in various studies, focusing on antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For example, azomethines synthesized from this compound demonstrated efficacy against Staphylococcus aureus and Bacillus subtilis .

CompoundActivity AgainstMechanism
Azomethine AS. aureusDisruption of cell wall synthesis
Azomethine BB. subtilisInhibition of protein synthesis

Anticancer Properties

In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines. For instance, compounds derived from this compound have been tested against various cancer cell lines with promising results. One study reported that these compounds could inhibit the growth of colon cancer cells by inducing apoptosis and disrupting cell cycle progression .

Cell LineIC50 (µM)Mechanism of Action
HCT1161.0Apoptosis induction
SW6201.6Cell cycle arrest

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism and bacterial growth.
  • Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane integrity and function .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives are believed to generate ROS, leading to oxidative stress in target cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives showed that those containing the ethyl 4-amino group significantly inhibited tumor growth in a rat model of chemically induced colon cancer. The mechanism was attributed to their ability to induce apoptosis and inhibit angiogenesis .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, azomethines derived from this compound were tested against clinical isolates. The results demonstrated potent activity against resistant strains of Staphylococcus aureus, suggesting a potential for developing new antibiotics .

Q & A

Q. What are the validated synthetic routes for Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can purity be ensured?

The compound is synthesized via multi-step protocols starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Key steps include nucleophilic substitution and condensation reactions. For purity, employ column chromatography (e.g., silica gel) and confirm via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) . X-ray crystallography is critical for structural validation, as demonstrated in JJ78:1 synthesis, where single-crystal analysis resolved bond lengths (e.g., C-N: 1.34–1.38 Å) and confirmed planarity of the pyrrole ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of:

  • 1H/13C NMR : Assigns substituent positions (e.g., amino protons at δ 6.3–7.1 ppm, ethyl ester at δ 1.2–4.3 ppm) .
  • FT-IR : Identifies functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 225.1) .
  • UV-Vis : Detects π→π* transitions (λmax ~270–290 nm) for electronic structure insights .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (B3LYP/6-311++G(d,p)) predict:

  • HOMO-LUMO gaps : Correlate with experimental UV-Vis data (e.g., gap ~4.2 eV) to assess charge transfer efficiency .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N) stabilization energy: ~25 kcal/mol) .
  • Electrostatic potential maps : Highlight nucleophilic regions (amino group) and electrophilic sites (ester carbonyl) for reaction planning .
    Benchmark against experimental NMR chemical shifts (MAE <0.1 ppm) to validate computational models .

Q. What strategies resolve contradictions in biological activity data for derivatives?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at position 4 increases tubulin inhibition by 3×) and correlate with bioassays (IC50 values) .
  • Mechanistic studies : Use fluorescence quenching to assess DNA binding (Ksv ~10⁴ M⁻¹) or molecular docking (AutoDock Vina) to identify target interactions (e.g., binding affinity ΔG = -8.2 kcal/mol for kinase inhibition) .
  • Batch consistency checks : Ensure synthetic reproducibility via comparative NMR and bioactivity assays across batches .

Q. How can reactive intermediates (e.g., acid chlorides) be stabilized during derivatization?

  • Low-temperature synthesis : Conduct reactions at -20°C to minimize hydrolysis of intermediates like ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate .
  • Protecting groups : Use tert-butyl esters (e.g., tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) to shield reactive sites during functionalization .
  • In situ monitoring : Track reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) or FT-IR to detect intermediate formation .

Methodological Challenges and Solutions

Q. How to optimize regioselectivity in electrophilic substitutions?

  • Directing groups : The amino group at position 4 directs electrophiles (e.g., nitration) to position 2 or 4. Computational Fukui indices (fk+ >0.1) predict reactivity hotspots .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity by stabilizing transition states (e.g., ΔΔG‡ ~2 kcal/mol in DMF vs. THF) .

Q. What are the pitfalls in correlating DFT-calculated vs. experimental NMR data?

  • Solvent corrections : Apply the IEF-PCM model to account for solvent shifts (e.g., DMSO-d6 upshifts carbonyl 13C signals by ~3 ppm) .
  • Dynamics effects : Include Boltzmann-weighted conformer populations to reduce MAE in 1H NMR predictions .

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